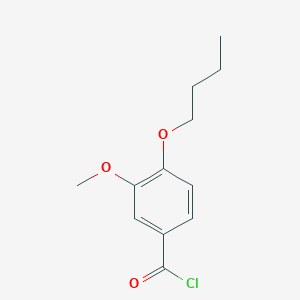

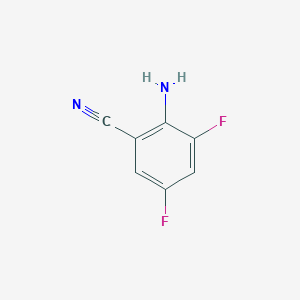

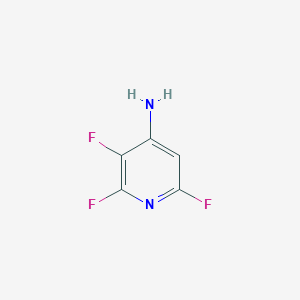

2-氨基-3,5-二氟苯甲腈

描述

2-Amino-3,5-difluorobenzonitrile is a chemical compound that is part of the aminobenzonitrile family. While the provided papers do not directly discuss 2-Amino-3,5-difluorobenzonitrile, they do provide insights into the synthesis and properties of related aminobenzonitriles. These compounds are of interest due to their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of aminobenzonitriles can be achieved through various methods. One approach is the aminocyanation of arynes, which involves the direct addition of aryl cyanamides to arynes, leading to the formation of 1,2-bifunctional aminobenzonitriles . Another method includes a domino reaction sequence that starts with a palladium-catalyzed coupling of monosubstituted hydrazines with 2-halobenzonitriles, followed by intramolecular hydroamination and isomerization to produce 3-amino-2H-indazoles . Additionally, 2-aminobenzonitriles can be prepared from 2-arylindoles through a nitrosation reaction and subsequent iron(III)-catalyzed C-C bond cleavage .

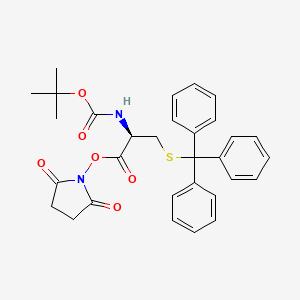

Molecular Structure Analysis

The molecular structure of aminobenzonitriles can be complex, as demonstrated by the co-crystal of 2-amino-4-phenyl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile and 3-amino-1-phenyl-9,10-dihydrophenanthrene-2,4-dicarbonitrile. In this structure, the atoms of the fused-ring system and the substituents are overlapped, with the fused-ring system being buckled due to an ethylene linkage. The phenyl ring is significantly twisted relative to the amino- and cyano-bearing aromatic ring . This complexity is indicative of the potential structural diversity within the aminobenzonitrile family.

Chemical Reactions Analysis

Aminobenzonitriles can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, the aminocyanation products mentioned in the first paper can be post-synthetically functionalized to create diverse derivatives, including drug molecules and fused heterocycles . The synthesis of 3-amino-2H-indazoles from 2-halobenzonitriles also highlights the reactivity of aminobenzonitriles in forming new ring structures . The ability to rapidly synthesize benzoxazinones from 2-aminobenzonitriles through intramolecular condensation further demonstrates the versatility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of aminobenzonitriles are influenced by their molecular structure. For example, the co-crystal structure discussed in the fourth paper reveals a helical chain formation in the crystal due to N—H⋯N hydrogen bonding . Such interactions can affect the compound's solubility, melting point, and other physical properties. Although the specific properties of 2-Amino-3,5-difluorobenzonitrile are not detailed in the provided papers, the general behavior of aminobenzonitriles suggests that they may have unique properties that could be exploited in various applications.

科学研究应用

合成和光谱表征

2-氨基-3,5-二氟苯甲腈作为合成具有生物活性的化合物的起始物质。它已被用于合成和表征双核桥联Cr(III)配合物,这些配合物对细菌和真菌表现出中等到潜在的活性,并且显示出比自由配体更大的抗氧化活性。这种配合物与DNA结合强烈,并展示出显著的抗微生物和自由基清除活性(Govindharaju et al., 2019)。

结构和晶体包装研究

该化合物已被研究其晶体包装和结构特性。例如,对相关化合物中氨基N原子性质的研究为了解这类分子的结构方面提供了见解(Heine et al., 1994)。

腐蚀抑制

2-氨基-3,5-二氟苯甲腈的衍生物,2-氨基苯-1,3-二氰基甲烷,已被用作钢铁和铝等金属的绿色腐蚀抑制剂。它表现出高的抑制效率,其在金属表面的吸附遵循Langmuir吸附等温线(Verma et al., 2015)。

超快分子内电荷转移

在物理化学领域,研究集中在类似四氟氨基苯甲腈的化合物中的超快分子内电荷转移和内部转换,突出了快速反应速率和溶剂介电弛豫时间的影响(Galievsky et al., 2005)。

在太阳能应用

包括2-氨基-3,5-二氟苯甲腈衍生物在内的全氟化合物已被应用于聚合物太阳能电池中,由于它们对P3HT链的有序排列和增强空穴迁移率的影响,导致了功率转换效率的提高(Jeong et al., 2011)。

直接合成应用

该化合物已被用于直接合成其他复杂分子,例如2,4-二氨基喹唑啉,展示了它在有机合成中的多功能性和实用性(Hynes et al., 1988)。

安全和危害

未来方向

While specific future directions for 2-Amino-3,5-difluorobenzonitrile are not mentioned in the search results, compounds with similar structures, such as 3,5-Difluorobenzonitrile, have been used as electron acceptor units in axially chiral excimers/exciplexes showing cyan luminescence . This suggests potential applications in the field of organic light-emitting diodes (OLEDs).

属性

IUPAC Name |

2-amino-3,5-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKCTXYYABVMLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562626 | |

| Record name | 2-Amino-3,5-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3,5-difluorobenzonitrile | |

CAS RN |

126674-94-0 | |

| Record name | 2-Amino-3,5-difluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126674-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3,5-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B1283245.png)